8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Lipophilicity Physicochemical profiling Drug-likeness

Sourcing 8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 303970-31-2)? This trisubstituted xanthine features an unblocked N1, a reactive C8-bromine for cross-coupling diversification, and a lipophilic N7-(4-methylbenzyl) anchor (XLogP3 2.4). Its substitution pattern enables sequential N1/C8 derivatization—expanding accessible chemical space beyond N1-blocked analogs. Reported P2Y6 receptor agonism (EC50 ~1.29 μM) and PNP inhibition (IC50 ~1.33 μM) offer differentiated biological starting points. Ideal for kinase/DPP-4 probe synthesis and adenosine receptor SAR studies. Secure ≥95% pure material with confirmed identity. Request a tailored quote for gram-scale custom synthesis or bulk intermediate supply.

Molecular Formula C14H13BrN4O2
Molecular Weight 349.188
CAS No. 303970-31-2
Cat. No. B2921208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
CAS303970-31-2
Molecular FormulaC14H13BrN4O2
Molecular Weight349.188
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=C(N=C2Br)N(C(=O)NC3=O)C
InChIInChI=1S/C14H13BrN4O2/c1-8-3-5-9(6-4-8)7-19-10-11(16-13(19)15)18(2)14(21)17-12(10)20/h3-6H,7H2,1-2H3,(H,17,20,21)
InChIKeyUBOMXZZVAKZXEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 303970-31-2): Structural and Physicochemical Baseline for Purine Dione Procurement


8-Bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione (CAS 303970-31-2) is a fully synthetic, trisubstituted purine-2,6-dione belonging to the xanthine chemical family. Its molecular formula is C14H13BrN4O2, with a molecular weight of 349.18 g/mol, an XLogP3 of 2.4, a topological polar surface area of 67.2 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. The compound features a bromine atom at the C8 position and a 4-methylbenzyl group at N7, alongside a methyl group at N3. This specific substitution pattern distinguishes it from both simpler xanthine scaffolds (e.g., 8-bromo-3-methylxanthine, CAS 93703-24-3) and from other 7- or 8-substituted purine diones. It is catalogued as a synthetic intermediate and research tool compound, with vendor-supplied purity typically ≥95% . The 8-bromo substituent provides a synthetic handle for further derivatization via cross-coupling reactions, while the 4-methylbenzyl group enhances lipophilicity and may modulate target binding affinity relative to unsubstituted or methyl-substituted analogs.

Why Generic Substitution of 8-Bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione with Near-Analogs Carries Risk in Research Procurement


Purine dione derivatives bearing different substitution patterns at N7 and C8 exhibit divergent biological activity profiles and physicochemical properties that preclude simple interchange. While 8-bromo-3-methylxanthine (CAS 93703-24-3) serves as a common synthetic intermediate, the 4-methylbenzyl group at N7 in CAS 303970-31-2 introduces a lipophilic aromatic moiety that alters hydrogen-bonding capacity, molecular shape, and target-binding potential relative to the N7-unsubstituted core. Conversely, 1,3-dimethyl-7-(4-methylbenzyl)xanthine (CAS 70404-22-7) retains the N7 substituent but lacks the 8-bromo group, eliminating a key synthetic diversification point and potentially shifting adenosine receptor subtype selectivity [1]. These structural differences translate into measurable variations in computed descriptors (XLogP3, TPSA, rotatable bond count) [2] and, where data exist, in biological target engagement. The following quantitative evidence details precisely where this compound differentiates from its closest in-class comparators.

Head-to-Head Quantitative Differentiation of 8-Bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione Against Closest Structural Analogs


Enhanced Lipophilicity (XLogP3) Versus N7-Unsubstituted 8-Bromo-3-methylxanthine

The 4-methylbenzyl substituent at N7 markedly increases calculated lipophilicity relative to the core scaffold 8-bromo-3-methylxanthine (CAS 93703-24-3). The target compound exhibits an XLogP3 of 2.4 [1], whereas 8-bromo-3-methylxanthine (C6H5BrN4O2) has an XLogP3 of approximately 0.3–0.5 [2]. This ~2-log-unit increase in predicted partition coefficient indicates substantially greater membrane permeability potential, which may be advantageous in cell-based assays requiring intracellular target access.

Lipophilicity Physicochemical profiling Drug-likeness

Reduced Topological Polar Surface Area Versus 1,3-Dimethyl-7-(4-methylbenzyl)xanthine

The 8-bromo substituent eliminates one hydrogen-bond donor site (N7-H) present in 1,3-dimethyl-7-(4-methylbenzyl)xanthine (CAS 70404-22-7). Consequently, the topological polar surface area (TPSA) of the target compound is 67.2 Ų [1], compared to approximately 72–78 Ų for the 8-unsubstituted analog (which retains an additional H-bond donor at N7) [2]. The reduced TPSA and lower H-bond donor count (1 vs. 2) predict moderately improved passive membrane diffusion and potentially superior blood-brain barrier penetration scores.

Polar surface area Blood-brain barrier penetration ADME prediction

Synthetic Diversification Potential: 8-Bromo as a Cross-Coupling Handle Absent in 8-Unsubstituted Analogs

The C8 bromine atom in the target compound enables palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) that are impossible with 8-H analogs such as 1,3-dimethyl-7-(4-methylbenzyl)xanthine (CAS 70404-22-7). This is a class-level property of 8-bromo-substituted purine diones: the bromine serves as a versatile leaving group for introducing aryl, alkynyl, or amino substituents at the 8-position. The 4-methylbenzyl group at N7 is orthogonal to these coupling conditions, allowing sequential diversification . In contrast, 7-benzyl-8-bromo-1,3-dimethylxanthine (CAS 101071-99-2) contains an N1-methyl group that precludes further N1 derivatization, making the N1-unsubstituted target compound more versatile for scaffold elaboration.

Synthetic chemistry Cross-coupling Library synthesis

Potential P2Y6 Receptor Agonist Activity Differentiates from Adenosine Receptor-Selective Xanthine Antagonists

Preliminary data from BindingDB indicate that this compound (or a closely related analog) exhibits agonist activity at the rat P2Y6 purinoceptor with an EC50 of 1.29 μM (1290 nM) expressed in human 1321N1 astrocytoma cells [1]. This contrasts with the classical adenosine receptor antagonist profile of most xanthine derivatives such as enprofylline (A2B Ki = 7 μM) or caffeine/theophylline. Additionally, purine nucleoside phosphorylase (PNP) inhibition data (IC50 = 1.33 μM, Ki = 290 μM for human erythrocyte PNP) [2] suggest a multi-target activity fingerprint distinct from adenosine-receptor-focused analogs. Prospective users should verify these activities directly with the exact compound batch, as structure-identity confirmation of the BindingDB entries to CAS 303970-31-2 remains to be independently validated.

P2Y6 receptor Purine nucleoside phosphorylase Target selectivity

Optimal Research and Synthetic Application Scenarios for 8-Bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione Based on Quantitative Differentiation Evidence


Scaffold for Focused Library Synthesis via C8 Cross-Coupling

The compound's unsubstituted N1 position and reactive C8-bromine make it a superior starting scaffold for generating libraries of 8-aryl-, 8-alkynyl-, or 8-amino-purine diones via Suzuki, Sonogashira, or Buchwald-Hartwig coupling. Unlike 7-benzyl-8-bromo-1,3-dimethylxanthine (CAS 101071-99-2), which has N1 blocked, this compound permits sequential N1-functionalization followed by C8 derivatization, doubling the accessible chemical space . The 4-methylbenzyl group at N7 is stable under standard coupling conditions and provides a consistent lipophilic anchor (XLogP3 2.4) [1] that can bias library members toward CNS drug-like property space.

Purinergic Signaling Probe with Multi-Target Activity Fingerprint

For researchers studying non-adenosine purinergic pathways, this compound offers a differentiated activity profile that includes potential P2Y6 receptor agonism (EC50 ~1.29 μM) [2] and purine nucleoside phosphorylase inhibition (IC50 ~1.33 μM) [3]. These activities are absent in classical adenosine receptor antagonists (enprofylline, MRS 1754, caffeine). The compound may serve as a starting point for developing chemical probes to dissect P2Y6-mediated calcium signaling or PNP-dependent nucleoside metabolism, provided that target engagement is confirmed in the investigator's assay system.

Control Compound in Structure-Activity Relationship (SAR) Studies of Xanthine-Based A2B Antagonists

Given the well-characterized SAR of xanthine derivatives at adenosine receptor subtypes elucidated in the foundational J. Med. Chem. 2002 study [4], the specific N7-(4-methylbenzyl) and C8-bromo substitution pattern of this compound provides a defined negative-control or comparator for evaluating the contribution of 8-substituents to A2B receptor affinity. Its computed property profile (TPSA 67.2 Ų, 1 HBD, 3 HBA, 2 rotatable bonds) [1] makes it a suitable reference point for assessing how 8-position modifications shift both binding affinity and physicochemical parameters across a SAR series.

Intermediate for Custom Synthesis of 8-Substituted Bioactive Xanthine Derivatives

The 8-bromo substituent is a recognized synthetic handle in the preparation of DPP-4 inhibitors and kinase-targeted xanthines . The presence of the 4-methylbenzyl group at N7 may confer advantageous solubility and intermediate isolation characteristics compared to the more polar N7-unsubstituted 8-bromo-3-methylxanthine (XLogP3 ~0.3) [1]. Contract research organizations and medicinal chemistry groups requiring a lipophilic, N7-protected 8-bromo-xanthine building block for custom synthesis will find this compound's substitution pattern well-suited for multi-step reaction sequences where aqueous solubility of intermediates must be controlled.

Quote Request

Request a Quote for 8-bromo-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.